![molecular formula C20H23F3N4O3 B6456136 4-methoxy-1-methyl-5-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one CAS No. 2549028-14-8](/img/structure/B6456136.png)
4-methoxy-1-methyl-5-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one
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Description
4-methoxy-1-methyl-5-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C20H23F3N4O3 and its molecular weight is 424.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methoxy-1-methyl-5-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is 424.17222509 g/mol and the complexity rating of the compound is 737. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
- Application : Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Application : The compound N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077), a prodrug of pyridine-2,4-dicarboxylic acid, inhibits collagen synthesis by inactivating hepatic stellate cells. Other compounds like ethyl 3,4-dihydroxybenzoate and S4682 also show efficacy in inhibiting collagen synthesis .
- Application : Experimental results indicate that 2-amino-4-methoxy-6-methyl pyrimidine exhibits high inhibition efficiency (95.7%) in acid solutions. Density functional theory predictions align well with experimental data .
- Application : While not directly related to the compound, understanding boron reagents is crucial for Suzuki–Miyaura coupling. Boronic esters, including pinacol boronic esters, play a significant role in this transformative reaction .
- Application : The compound 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) displays anti-fibrotic activity by blocking transforming growth factor-β1 (TGF-β1) mRNA expression in hepatic stellate cells. Nicotinic acid also prevents fibrosis by reducing TGF-β expression .
Catalytic Protodeboronation for Alkene Hydromethylation
Inhibition of Collagen Synthesis in Liver Fibrosis
Corrosion Inhibition
Suzuki–Miyaura Coupling
Anti-Fibrotic Activity in Hepatic Fibrosis
properties
IUPAC Name |
4-methoxy-1-methyl-5-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O3/c1-25-12-14(16(30-3)10-17(25)28)19(29)27-9-5-6-13(11-27)26(2)18-15(20(21,22)23)7-4-8-24-18/h4,7-8,10,12-13H,5-6,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBKFNIVNWTQMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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